2-Bromo-3-(trifluoromethyl)benzonitrile

Organic Synthesis Medicinal Chemistry Cross-Coupling

The 2-bromo-3-CF₃ substitution pattern provides orthogonal reactivity for cross-coupling and enhanced metabolic stability in downstream derivatives. Ideal for Suzuki-Miyaura libraries and pyrazole-based agrochemical intermediates. Purchase high-purity material for R&D and manufacturing.

Molecular Formula C8H3BrF3N
Molecular Weight 250.01 g/mol
CAS No. 914637-07-3
Cat. No. B1344012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)benzonitrile
CAS914637-07-3
Molecular FormulaC8H3BrF3N
Molecular Weight250.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)Br)C#N
InChIInChI=1S/C8H3BrF3N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
InChIKeyXPCKPTRLDWJPRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(trifluoromethyl)benzonitrile (CAS 914637-07-3) Procurement Guide: A Strategic Building Block for Fluorinated Heterocycles


2-Bromo-3-(trifluoromethyl)benzonitrile (CAS 914637-07-3) is a halogenated aromatic nitrile, specifically a disubstituted benzonitrile featuring a bromine atom at the 2-position and a trifluoromethyl (CF₃) group at the 3-position [1]. This substitution pattern establishes it as a versatile building block in organic synthesis, primarily valued for its dual, orthogonal reactivity: the bromine atom serves as a handle for cross-coupling chemistry, while the CF₃ group imparts enhanced metabolic stability and lipophilicity to downstream derivatives [1]. Its commercial availability is typically as a 95-96% pure solid, with a molecular weight of 250.02 g/mol, and is intended for research and further manufacturing use .

Why 2-Bromo-3-(trifluoromethyl)benzonitrile Cannot Be Substituted with a Generic Analog


The precise 2-bromo-3-trifluoromethyl substitution pattern on the benzonitrile core dictates a unique set of electronic and steric properties that are not replicated by other regioisomers or mono-substituted analogs [1]. The strong electron-withdrawing nature of the trifluoromethyl group, positioned ortho to the nitrile and meta to the bromine, specifically polarizes the aromatic ring. This exact arrangement critically influences reaction rates in cross-coupling events and the binding conformations of final molecules within biological targets . Interchanging with a generic bromobenzonitrile or a regioisomer like 3-Bromo-5-(trifluoromethyl)benzonitrile would fundamentally alter the electronics and geometry of the synthetic intermediate, leading to unpredictable yields or a complete failure to access the desired downstream bioactive scaffold. The differential data below quantifies these critical distinctions.

Quantitative Differentiation of 2-Bromo-3-(trifluoromethyl)benzonitrile from Comparators: An Evidence-Based Selection Guide


Regioisomeric Purity Drives Unambiguous Synthetic Outcomes

The 2-bromo-3-trifluoromethyl regioisomer provides a single, unambiguous site for palladium-catalyzed cross-coupling reactions, eliminating the complexity and separation challenges associated with isomeric mixtures. In contrast, the 3-Bromo-5-(trifluoromethyl)benzonitrile isomer presents different electronic and steric demands at the reactive bromine site, leading to divergent reaction kinetics and product profiles . Commercial material for the target compound is supplied with verified regiochemical purity (e.g., 96% pure by HPLC ), a critical factor for achieving reproducible and high-yielding syntheses.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity for Optimized Pharmacokinetic Profiles

The presence of the trifluoromethyl group is known to increase the lipophilicity of aromatic compounds, a key parameter for improving membrane permeability in drug candidates . This property is quantified by the calculated partition coefficient (LogP). 2-Bromo-3-(trifluoromethyl)benzonitrile exhibits a LogP of 3.34 [1]. For comparison, the non-fluorinated analog, 2-Bromobenzonitrile, has a significantly lower LogP of 1.86 [2]. This difference of 1.48 LogP units corresponds to a theoretical ~30-fold increase in lipophilicity, a substantial modification that directly impacts a molecule's ability to cross biological membranes .

Drug Discovery ADME Property Optimization

Validated Role as a Key Intermediate in Agrochemical Development

The target compound has a documented and validated role as a critical intermediate in the synthesis of pyrazole-based herbicides . Its structure, combining a cross-coupling handle (Br) and a bioactive moiety (CF₃), is specifically suited for constructing these complex heterocycles. While many substituted benzonitriles are used in synthesis, 2-Bromo-3-(trifluoromethyl)benzonitrile is explicitly cited for this high-value application in peer-reviewed research published in *Pest Management Science*, a key indicator of its validated, real-world utility that is not universally shared by its analogs .

Agrochemicals Herbicides Process Chemistry

Optimal Application Scenarios for 2-Bromo-3-(trifluoromethyl)benzonitrile (CAS 914637-07-3)


Suzuki-Miyaura Cross-Coupling for Diversified Compound Libraries

This compound is an ideal electrophilic partner for constructing libraries of fluorinated biaryl and heteroaryl derivatives via Suzuki-Miyaura coupling . The ortho-bromo substituent undergoes oxidative addition with palladium catalysts, enabling the introduction of diverse boronic acids. The ortho-CF₃ group accelerates the rate-limiting oxidative addition step compared to non-fluorinated analogs, leading to faster and more efficient reactions . This high-yielding diversification strategy is central to medicinal chemistry efforts aimed at rapidly exploring structure-activity relationships (SAR) around a benzonitrile core.

Synthesis of Pyrazole-Based Herbicides and Fungicides

As a validated key intermediate , the primary industrial application is in the synthesis of pyrazole-containing agrochemicals, specifically herbicides and fungicides . The bromine atom enables attachment of the benzonitrile moiety to the pyrazole core, while the CF₃ group enhances the overall metabolic stability and potency of the final active ingredient. Procuring this specific building block provides a direct, literature-supported entry into this valuable class of crop protection agents.

Medicinal Chemistry Hit-to-Lead Optimization

Medicinal chemists use this scaffold to improve the drug-like properties of lead compounds. The trifluoromethyl group is a well-established bioisostere for enhancing metabolic stability and lipophilicity (LogP = 3.34 [1]), which often translates to improved oral bioavailability and membrane permeability . By incorporating this fragment early in the lead optimization process, researchers can systematically address common ADME liabilities while using the bromine as a diversification point for further SAR exploration.

Custom Synthesis of Advanced Intermediates

The orthogonal reactivity of the bromine atom and the nitrile group allows for selective and sequential functionalization. For instance, the nitrile can be hydrolyzed to an amide or acid, or reduced to an amine, all while preserving the bromine atom for a subsequent cross-coupling step. This synthetic flexibility makes it a powerful building block for custom synthesis projects requiring the construction of complex, highly functionalized molecules where the precise 2-bromo-3-trifluoromethyl geometry is critical for the final product's activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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